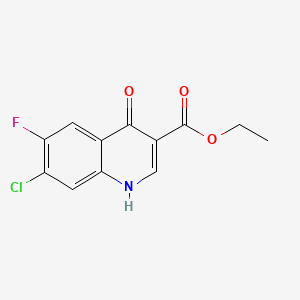

Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate

Description

Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 70458-93-4; molecular formula: C₁₂H₉ClFNO₃) is a fluoroquinolone derivative widely used as a synthetic intermediate in antibacterial agents. It exhibits antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis) and Candida albicans . Key physicochemical properties include a molecular weight of 269.66 g/mol, boiling point of 384.5°C, and logP of 2.5, indicating moderate lipophilicity . Its synthesis typically involves the Gould-Jacobs reaction under microwave-assisted conditions with aluminum metal catalysis, achieving yields up to 94.2% . The compound serves as a precursor for antibiotics like pefloxacin .

Properties

IUPAC Name |

ethyl 7-chloro-6-fluoro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO3/c1-2-18-12(17)7-5-15-10-4-8(13)9(14)3-6(10)11(7)16/h3-5H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLOYRWBXBBOLJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40990658 | |

| Record name | Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70458-93-4, 75073-15-3 | |

| Record name | 6-Fluoro-7-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70458-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate typically involves the reaction of 3-chloro-4-fluoroaniline with ethyl oxalyl chloride in the presence of a base, followed by cyclization and hydrolysis . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells . The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Halogen Position: Bromine at C7 (as in Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate) may reduce binding affinity to bacterial DNA gyrase compared to chlorine due to steric hindrance . N1 Modifications: Cyclopropyl substitution (e.g., Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate) broadens antibacterial activity, mimicking third-generation fluoroquinolones like ciprofloxacin .

Synthetic Methodologies :

- Microwave-assisted synthesis (e.g., for the reference compound) reduces reaction time and improves yield compared to traditional heating .

- Click chemistry (e.g., triazole ring formation via Sharpless conditions) is employed for derivatives with N-propargylated intermediates .

Physicochemical Properties :

Antimicrobial Activity Comparison

Biological Activity

Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, noted for its significant biological activity, particularly as an antimicrobial agent. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₉ClFNO₃

- Molecular Weight : 269.66 g/mol

- Melting Point : >300 °C

- Boiling Point : ~372.1 °C

The compound features a unique structure with a chloro and a fluoro substituent, as well as a hydroxy group, which contribute to its biological effectiveness and solubility in biological systems.

Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate exhibits its biological activity primarily through:

- Enzyme Inhibition : The compound interacts with bacterial enzymes, disrupting their function and inhibiting microbial growth.

- Membrane Permeability : The presence of fluorine enhances lipophilicity, potentially improving membrane permeability and bioavailability in target organisms.

- Targeting Resistant Strains : Its structural features allow it to be effective against various bacterial strains, including those resistant to conventional antibiotics.

Antimicrobial Properties

Research indicates that ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate has demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

| Staphylococcus aureus | 0.0048 |

| Pseudomonas aeruginosa | 0.039 |

These results highlight the compound's efficacy in inhibiting the growth of pathogenic bacteria, making it a candidate for further development in antibiotic therapies.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antibacterial properties of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate against resistant bacterial strains. The compound exhibited significant inhibition zones compared to standard antibiotics like ampicillin, with zones of inhibition ranging from 18 mm to 24 mm across different strains . -

Comparative Analysis with Other Compounds :

In comparative studies with similar quinoline derivatives, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate showed enhanced activity due to its specific halogen substitutions. This specificity allows for better targeting of resistant strains compared to other derivatives .

Research Applications

Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate is being explored for various applications:

- Pharmaceutical Development : As a potential lead compound in the development of new antibiotics.

- Anticancer Research : Investigated for its potential anticancer properties due to its ability to disrupt cellular processes in cancer cells .

- Chemical Synthesis : Used as an intermediate in synthesizing other bioactive compounds.

Q & A

Q. What are the standard methods for synthesizing Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, and how do reaction conditions influence product purity?

The compound is synthesized via the Gould-Jacobs reaction using 3-chloro-4-fluoroaniline as a starting material. Microwave-assisted synthesis with aluminum metal as a catalyst improves reaction efficiency and yield . Key steps include cyclization and esterification. Solvent choice (e.g., DMSO) and additives like tetrabutylammonium iodide (Bu4NI) influence regioselectivity during ethylation, affecting the ratio of desired product to by-products such as Ethyl 7-chloro-6-fluoro-1-ethyl-4-hydroxyquinoline-3-carboxylate .

Q. How is the molecular structure of this compound characterized in academic research?

Structural elucidation relies on:

- X-ray crystallography : Resolves spatial arrangements, hydrogen bonding (e.g., C–H⋯O/Cl interactions), and packing motifs .

- NMR spectroscopy : Confirms substituent positions (e.g., <sup>1</sup>H and <sup>13</sup>C NMR for ester, hydroxy, and halogen groups) .

- Mass spectrometry (MS) and IR spectroscopy : Validate molecular weight and functional groups (e.g., carbonyl stretching at ~1700 cm<sup>−1</sup>) .

Q. What are the primary physicochemical properties relevant to experimental design?

Critical properties include:

| Property | Value/Description | Source |

|---|---|---|

| Molecular weight | 269.66 g/mol | |

| Solubility | Poor in water; soluble in DMSO, DMF | |

| Stability | Sensitive to hydrolysis under acidic/alkaline conditions |

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during derivatization reactions?

Regioselectivity challenges arise in reactions like N-ethylation. Strategies include:

- Solvent modulation : Polar aprotic solvents (e.g., DMSO) favor specific pathways .

- Catalytic additives : Bu4NI enhances selectivity for N-ethylation over O-ethylation .

- Temperature control : Lower temperatures reduce side-product formation .

Q. What are the implications of by-products formed during synthesis, and how are they analyzed?

By-products (e.g., Compound 4 ) arise from hydrolysis or decarboxylation and may lead to impurities in fluoroquinolone antibiotics like Norfloxacin . Analytical workflows include:

- HPLC-MS : Quantifies impurity levels.

- Mechanistic studies : Hydrolysis of Compound 4 yields Compound 5 , a precursor to decarboxylated impurities .

Q. How does structural modification impact antimicrobial activity?

Derivatives like N-triazolo methyl-substituted fluoroquinolones show varied activity:

Q. What advanced computational or experimental methods are used to study crystallographic data discrepancies?

Q. How do reaction conditions influence the formation of polymorphs or co-crystals?

Polymorphism is influenced by:

- Solvent evaporation rate : Slow crystallization yields thermodynamically stable forms.

- Additives : Co-formers (e.g., amines) stabilize specific hydrogen-bonding networks .

Methodological Notes

- Data synthesis : Cross-referenced peer-reviewed synthesis protocols, crystallography data, and bioactivity assays from PubMed-indexed journals and regulatory databases (e.g., ECHA, DSSTox).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.